Phenethyl indolizine-7-carboxylate
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Overview
Description
Phenethyl indolizine-7-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the indolizine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizines, including phenethyl indolizine-7-carboxylate, can be achieved through various methods. Classical methodologies such as the Scholtz or Chichibabin reactions have been widely used. These methods typically involve the cyclization of 2-alkylpyridines or pyrrole derivatives under oxidative conditions . Recent advances have introduced transition metal-catalyzed reactions and oxidative coupling approaches, which offer more efficient and selective synthesis routes .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenethyl indolizine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated indolizines, alkylated or arylated derivatives.
Scientific Research Applications
Phenethyl indolizine-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indolizine core can interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The phenethyl group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.
Comparison with Similar Compounds
Phenethyl indolizine-7-carboxylate can be compared with other indolizine derivatives and similar nitrogen-containing heterocycles:
Indolizidine Alkaloids: These natural products contain an indolizine core and exhibit diverse biological activities.
Pyrrole Derivatives: Pyrrole-based compounds are structurally related to indolizines and are widely studied for their biological and material applications.
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-phenylethyl indolizine-7-carboxylate |
InChI |
InChI=1S/C17H15NO2/c19-17(20-12-9-14-5-2-1-3-6-14)15-8-11-18-10-4-7-16(18)13-15/h1-8,10-11,13H,9,12H2 |
InChI Key |
BIJURUMROFSQED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CN3C=C2 |
Origin of Product |
United States |
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